2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine
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Overview
Description
2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a chloro and fluoro substitution on the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro and fluoro groups can then be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) and fluorine (F₂) are used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1H-indole-3-ethanamine: Similar structure but lacks the chloro substituent.
6-chloro-1H-indole-3-ethanamine: Similar structure but lacks the fluoro substituent.
1H-indole-3-ethanamine: The parent compound without any halogen substitutions.
Uniqueness
The presence of both chloro and fluoro substituents in 2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity and biological activity, potentially making it more effective in certain applications .
Properties
IUPAC Name |
2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-8-2-1-7-6(3-4-13)5-14-10(7)9(8)12/h1-2,5,14H,3-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWYFHCZJIRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)CCN)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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